4-hydroxy-1-pyrroline-2-carboxylic acid is a 1-pyrrolinecarboxylic acid having a hydroxy substituent at the 4-position. It has a role as a mouse metabolite. It is a dehydroamino acid and a 1-pyrrolinecarboxylic acid. It is a conjugate acid of a 4-hydroxy-1-pyrroline-2-carboxylate.
1-Pyrroline-4-hydroxy-2-carboxylate
CAS No.: 9054-77-7
Cat. No.: VC1688874
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9054-77-7 |
|---|---|
| Molecular Formula | C5H7NO3 |
| Molecular Weight | 129.11 g/mol |
| IUPAC Name | 3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid |
| Standard InChI | InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9) |
| Standard InChI Key | AOMLMYXPXUTBQH-UHFFFAOYSA-N |
| SMILES | C1C(CN=C1C(=O)O)O |
| Canonical SMILES | C1C(CN=C1C(=O)O)O |
Introduction
Chemical Properties and Structure
1-Pyrroline-4-hydroxy-2-carboxylate belongs to the class of organic compounds known as pyrrolines, which are characterized by a five-member unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms . This compound features a hydroxyl group at the 4-position and a carboxylate group at the 2-position of the pyrroline ring.
The key chemical properties of 1-Pyrroline-4-hydroxy-2-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C5H7NO3 |
| Average Molecular Weight | 129.114 g/mol |
| Monoisotopic Molecular Weight | 129.042593095 g/mol |
| IUPAC Name | 3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid |
| Traditional Name | 4-hydroxy-4,5-dihydro-3H-pyrrole-2-carboxylic acid |
| CAS Registry Number | 9054-77-7 |
| SMILES | OC1CN=C(C1)C(O)=O |
| InChI Identifier | InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9) |
| InChI Key | AOMLMYXPXUTBQH-UHFFFAOYSA-N |
In terms of taxonomic classification, this compound is an organoheterocyclic compound with an aliphatic heteromonocyclic framework . At physiological pH (7.3), it exists primarily as the conjugate base 4-hydroxy-1-pyrroline-2-carboxylate .
Biological Significance and Metabolism
Role in Human Metabolism
In humans, 1-Pyrroline-4-hydroxy-2-carboxylate serves as an important metabolic intermediate in the hydroxy-L-proline pathway. Much of the pyrrole-2-carboxylate (PCA) found in human urine is believed to form from this labile precursor . Normal human values for endogenous urinary PCA average 0.51 μmol/day, with a range of 0.20-1.3 μmol and a standard deviation of 0.31 μmol .
The primary source of this compound in humans appears to be free hydroxy-L-proline, as evidenced by the following observations:
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Elevated levels in individuals with hereditary hydroxyprolinemia
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Three to eightfold increases in PCA excretion in normal subjects following large oral doses of hydroxy-L-proline
Presence in Other Organisms
1-Pyrroline-4-hydroxy-2-carboxylate has been identified in various organisms beyond humans:
Enzymatic Reactions and Pathways
Key Enzymatic Reactions
1-Pyrroline-4-hydroxy-2-carboxylate participates in several enzymatic reactions, particularly in hydroxy-L-proline metabolism. The principal enzymatic interactions are summarized below:
Research Findings on Related Enzymes
Novel Enzymes in Hydroxyproline Metabolism
Researchers have identified and characterized two novel enzymes involved in the metabolism of 1-Pyrroline-4-hydroxy-2-carboxylate:
D-hydroxyproline Dehydrogenase
This enzyme catalyzes the conversion of cis-4-D-Hyp to 1-Pyrroline-4-hydroxy-2-carboxylate. The enzyme exhibits several noteworthy characteristics:
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Completely different from known bacterial proline dehydrogenases
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High specificity for D-hydroxyproline substrate
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Shows significant structural differences between bacterial species:
These structural differences suggest convergent evolution of the L-hydroxyproline pathway in these bacterial species.
Δ(1)-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) Deaminase
Also known as HypD or HPC deaminase, this enzyme catalyzes the deamination of 1-Pyrroline-4-hydroxy-2-carboxylate. Key findings about this enzyme include:
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It belongs to the dihydrodipicolinate synthase/N-acetylneuraminate lyase protein family
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Its activity is competitively inhibited by pyruvate, a common substrate for other proteins in this family
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Crystal structure analysis shows it to be a member of the N-acetylneuraminate lyase subfamily of the (α/β)8 barrel, TIM barrel protein family
Structural Studies
The crystal structure of HypD, a 1-pyrroline-4-hydroxy-2-carboxylate deaminase from Sinorhizobium meliloti, has been determined and provides valuable insights:
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The protein has a functional keywords classification as part of the n-acetylneuraminate lyase sub-family
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It features an (alpha/beta)8 barrel structure, also known as a TIM barrel
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The structure is consistent with the known enzymatic mechanism for other members of this group
This structural information enhances understanding of the catalytic mechanism and potential for targeted interventions in this metabolic pathway.
Medical and Biochemical Implications
Association with Genetic Disorders
The metabolism of 1-Pyrroline-4-hydroxy-2-carboxylate has medical implications, particularly related to:
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